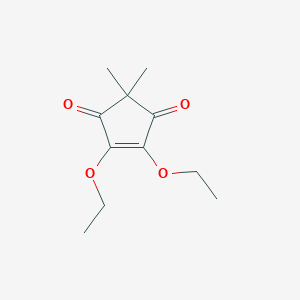
2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione is a chemical compound that has been widely used in scientific research. This compound is commonly known as DDC and has been studied extensively due to its unique properties and potential applications.
作用机制
The mechanism of action of DDC is primarily due to its ability to chelate metal ions. DDC forms a stable complex with metal ions, which can alter the biological activity of these ions. For example, DDC has been shown to inhibit the activity of iron-dependent enzymes, such as ribonucleotide reductase, which is essential for DNA synthesis. This inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects
DDC has been shown to have a variety of biochemical and physiological effects. One of the primary effects of DDC is its ability to induce oxidative stress. DDC can generate reactive oxygen species, which can damage DNA, proteins, and lipids. This oxidative stress can lead to cell death and has been implicated in various diseases, including cancer and neurodegenerative diseases.
实验室实验的优点和局限性
One of the primary advantages of using DDC in lab experiments is its ability to selectively chelate metal ions. This property allows researchers to study the role of metal ions in biological processes and disease. However, there are also limitations to using DDC in lab experiments. One limitation is that DDC can generate reactive oxygen species, which can cause non-specific damage to biological samples. Additionally, DDC can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on DDC. One area of research is the development of new chelators that can selectively remove metal ions from biological samples without generating reactive oxygen species. Another area of research is the development of new methods for delivering DDC to specific tissues or cells. This could allow for more targeted studies on the role of metal ions in specific diseases or biological processes. Finally, there is a need for more in-depth studies on the biochemical and physiological effects of DDC, particularly its role in oxidative stress and DNA damage.
Conclusion
In conclusion, 2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione is a chemical compound that has been widely used in scientific research due to its unique properties. DDC can selectively chelate metal ions and has been used to study the role of metal ions in various biological processes and diseases. However, there are also limitations to using DDC in lab experiments, including its ability to generate reactive oxygen species and its toxicity at high concentrations. Future research on DDC should focus on developing new chelators and delivery methods, as well as more in-depth studies on its biochemical and physiological effects.
合成方法
The synthesis of DDC involves the reaction between ethyl acetoacetate and cyclopentanone in the presence of a strong base. The reaction proceeds through an aldol condensation reaction, followed by dehydration and decarboxylation to yield DDC. This synthesis method has been well established and is widely used in the preparation of DDC for research purposes.
科学研究应用
DDC has been used extensively in scientific research due to its unique properties. One of the primary applications of DDC is as a chelator for metal ions. DDC has a high affinity for metal ions such as iron, copper, and zinc, and can be used to selectively remove these ions from biological samples. This property has been used to study the role of metal ions in various biological processes, including oxidative stress, DNA damage, and neurodegenerative diseases.
属性
CAS 编号 |
171195-56-5 |
|---|---|
产品名称 |
2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione |
分子式 |
C11H16O4 |
分子量 |
212.24 g/mol |
IUPAC 名称 |
4,5-diethoxy-2,2-dimethylcyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C11H16O4/c1-5-14-7-8(15-6-2)10(13)11(3,4)9(7)12/h5-6H2,1-4H3 |
InChI 键 |
XAGJTGQMPFWXSS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=O)C(C1=O)(C)C)OCC |
规范 SMILES |
CCOC1=C(C(=O)C(C1=O)(C)C)OCC |
同义词 |
4-Cyclopentene-1,3-dione,4,5-diethoxy-2,2-dimethyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



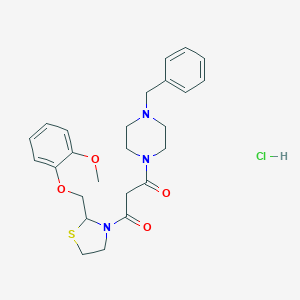
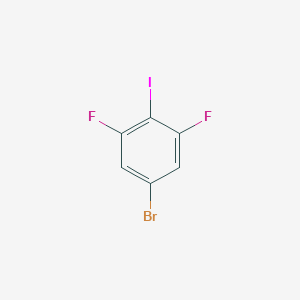

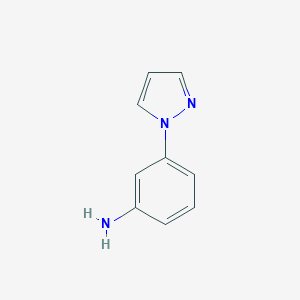


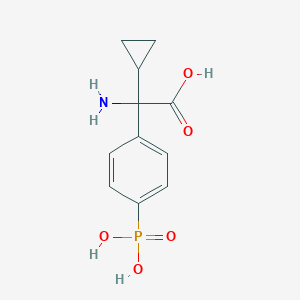
![1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B60748.png)
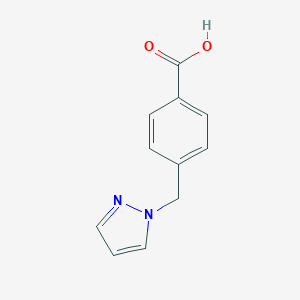
![Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B60751.png)



